molecular formula C19H24N2O4 B5724527 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine

1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine

Cat. No. B5724527
M. Wt: 344.4 g/mol
InChI Key: JATMPZCAMODSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine, also known as EF5, is a small molecule that has gained significant attention in scientific research due to its unique properties. EF5 is a hypoxia-specific marker that is used to identify and measure the level of hypoxia in tissues. Hypoxia is a condition in which the oxygen supply to a tissue is insufficient, and it has been linked to a range of diseases, including cancer. In

Mechanism of Action

1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine is a nitroimidazole derivative that is selectively reduced to an amine in hypoxic conditions. This reduction is catalyzed by nitroreductase enzymes, which are upregulated in hypoxic cells. The reduced form of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine is highly reactive and forms covalent adducts with thiol-containing proteins in hypoxic cells. This covalent binding allows 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine to act as a hypoxia-specific marker.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells in vitro and in vivo by inducing apoptosis. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has also been shown to enhance the efficacy of radiation therapy by sensitizing hypoxic tumor cells to radiation. Additionally, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is a specific and sensitive marker of hypoxia that can be used to measure the level of hypoxia in tissues. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine can be used in a range of preclinical and clinical studies to evaluate the efficacy of hypoxia-targeted therapies. However, 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine also has some limitations. It requires specialized equipment and expertise to perform the assays, and the results can be affected by factors such as the timing of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine administration and the oxygen concentration in the tissue.

Future Directions

There are several future directions for 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine research. One area of focus is the development of new hypoxia-targeted therapies that can be used in combination with 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine to improve the treatment of diseases such as cancer. Another area of focus is the development of new imaging techniques that can be used to visualize the level of hypoxia in tissues in real-time. Additionally, there is a need for further research to understand the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine and to optimize its use in scientific research.

Synthesis Methods

1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 2-furoyl chloride, followed by the reaction of the resulting intermediate with piperazine. The final product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine.

Scientific Research Applications

1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has been extensively used in scientific research as a hypoxia-specific marker. It is used to measure the level of hypoxia in tissues, which is important in understanding the pathophysiology of diseases such as cancer. 1-(3-ethoxy-4-methoxybenzyl)-4-(2-furoyl)piperazine has been used in preclinical and clinical studies to assess the level of hypoxia in tumors and to evaluate the efficacy of hypoxia-targeted therapies.

properties

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-3-24-18-13-15(6-7-16(18)23-2)14-20-8-10-21(11-9-20)19(22)17-5-4-12-25-17/h4-7,12-13H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATMPZCAMODSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

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